Product packaging for Renanolone(Cat. No.:)

Renanolone

Cat. No.: B8794869
M. Wt: 332.5 g/mol
InChI Key: DUHUCHOQIDJXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renanolone (INN), also known as 11-Ketopregnanolone or 5β-pregnan-3α-ol-11,20-dione, is a synthetic neuroactive steroid of significant research interest . Although described as a general anesthetic, it was never introduced for clinical use . Its structural isomers, alfaxalone and alfadolone, are established general anesthetics, and like them, this compound is characterized as a positive allosteric modulator of the γ-aminobutyric acid (GABAA) receptor . This mechanism is a hallmark of inhibitory neurosteroids, such as the endogenous compound allopregnanolone, which potently enhance GABAergic transmission to produce anxiolytic, sedative, and anticonvulsant effects . By modulating GABAA receptors, particularly those containing delta subunits, this compound serves as a valuable research tool for probing the structure and function of neurosteroid-binding sites and for studying tonic inhibition in the central nervous system. Researchers employ this compound in preclinical studies to investigate the physiology and pharmacology of neurosteroids. Its specific structure, featuring an 11-keto group, helps scientists explore structure-activity relationships (SAR) critical for designing novel neuroactive compounds. Studies on related neurosteroids have shown their crucial role in mood regulation, stress response, and conditions like postpartum depression, leading to the development of approved therapies like brexanolone (allopregnanolone) . This compound provides a relevant chemical scaffold for comparative studies aimed at developing new neuropsychiatric therapeutics. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations governing the handling of chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O3 B8794869 Renanolone

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3

InChI Key

DUHUCHOQIDJXAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Renanolone and Analogues

Elucidation of Synthetic Pathways for 5β-Pregnane-3α-ol-11,20-dione

The synthesis of 5β-pregnane-3α-ol-11,20-dione (Renanolone) typically involves multi-step pathways starting from readily available steroid precursors. Progesterone (B1679170) (pregn-4-ene-3,20-dione) is a common starting material for the synthesis of various pregnane (B1235032) derivatives, including 5β-pregnane-3,20-dione evitachem.comnih.gov. The enzymatic reduction of progesterone by 5β-reductase yields 5β-pregnane-3,20-dione evitachem.com. This step is critical in establishing the 5β configuration of the A/B ring junction.

Further transformations are required to introduce the hydroxyl group at the 3α position and the ketone group at the 11 position, while retaining or modifying the ketone at C-20. One approach to obtain the 3α-hydroxy group involves the stereoselective reduction of the 3-ketone. For instance, the reduction of 5β-pregnane-3,20-dione using a bulky reductant like lithium tri-tert-butoxyaluminum hydride can selectively target the 3-ketone, yielding 3α-hydroxy-5β-pregnan-20-one . While this specific example results in a 20-ketone and no C-11 modification, it illustrates the strategy for achieving the desired 3α-stereochemistry.

The introduction of the 11-ketone functionality often requires specific oxidation reactions. The synthesis of related C11-oxygenated steroids, such as 11α-hydroxyprogesterone or 11-ketoprogesterone (B144819), can serve as starting points or intermediates for introducing the C-11 oxygenation nih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.comcsic.es. For example, 11-ketoprogesterone can be converted to 5α-pregnan-3α-ol-11,20-dione (alfaxalone), an isomer of This compound (B1680508), through reduction at C-3 and C-5 nih.govresearchgate.net. This suggests that similar reduction and oxidation strategies applied to appropriate C11-oxygenated pregnane precursors with a 5β configuration could lead to this compound.

Detailed synthetic schemes often involve protection and deprotection steps for various functional groups to ensure selective reactions at desired positions. The specific sequence of reductions, oxidations, and functional group interconversions dictates the final stereochemistry and substitution pattern of this compound.

Development of Modified Analogues for Structure-Activity Relationship Studies

The synthesis of modified analogues of this compound is essential for understanding the relationship between their chemical structure and biological activity. These modifications can involve alterations at specific carbon positions or changes to the steroidal ring system.

Strategies for C-3 and C-11 Position Functionalization

Functionalization at the C-3 and C-11 positions of the pregnane core is a common strategy in developing this compound analogues. At the C-3 position, the stereochemistry of the hydroxyl group (α or β) significantly impacts biological activity. While this compound features a 3α-hydroxyl, analogues with a 3β-hydroxyl can be synthesized through different reduction conditions or epimerization strategies. The presence or absence of the hydroxyl group, or its replacement with other functionalities, also provides avenues for derivatization.

The C-11 position, bearing a ketone in this compound, is another key site for modification. Analogues can be synthesized with a hydroxyl group (α or β) at C-11, or the ketone can be modified further. The introduction of different substituents or functional groups at C-11 can alter the molecule's interaction with biological targets. Studies on C11-oxygenated C21 steroids highlight the metabolic transformations involving this position nih.govresearchgate.net.

Exploration of Alternative Steroidal Ring System Modifications

Beyond modifications at specific carbon atoms, alterations to the core steroidal ring system of this compound are explored to create novel analogues. These modifications can include changes in ring size, the introduction of heteroatoms into the rings, or the addition of extra rings. For instance, the synthesis of 7-aza-5α-pregnane-3,20-dione represents an example of modifying the A ring by introducing a nitrogen atom researchgate.net. Such significant structural deviations can lead to compounds with altered pharmacological profiles compared to the parent steroid.

Another area of exploration involves modifying the side chain at C-17 or introducing substituents on other parts of the steroid nucleus. These modifications contribute to a diverse library of compounds for comprehensive structure-activity relationship studies.

Optimization of Synthetic Yield and Purity for Research Applications

Optimizing the synthetic yield and purity of this compound and its analogues is critical for both research applications and potential pharmaceutical development. High yields are desirable to make the synthesis economically viable, especially for complex multi-step routes. Purity is paramount to ensure that observed biological effects are attributable solely to the compound of interest and not to impurities.

Optimization strategies typically involve:

Reaction Condition Screening: Varying parameters such as temperature, pressure, solvent, reaction time, and reagent stoichiometry to identify conditions that favor the desired product formation and minimize side reactions.

Catalyst Selection: Choosing appropriate catalysts can significantly improve reaction rates, selectivity, and yield.

Work-up and Isolation Procedures: Developing efficient extraction, purification (e.g., chromatography, crystallization), and drying methods to obtain the product in high purity. Procedures for the synthesis of related pregnane derivatives often detail specific crystallization solvents and chromatographic methods used for purification .

Characterization: Utilizing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess the purity of the synthesized compounds.

While specific detailed data on yield optimization for this compound itself is not extensively available in the immediate search results, the general principles and techniques applied to the synthesis of related steroids are applicable. For example, a procedure for synthesizing 3α-hydroxy-5β-pregnan-20-one from 5β-pregnane-3,20-dione reported an 85% yield after aqueous workup . Similarly, the hydrogenation of progesterone to 5β-pregnane-3,20-dione achieved an 84.6% yield after crystallization . These examples highlight that high yields are achievable in the synthesis of pregnane steroids through optimized conditions.

The development of robust and scalable synthetic routes with high yields and purity is an ongoing effort in the field of steroid chemistry, facilitating comprehensive research into the properties and potential applications of compounds like this compound and its analogues.

Molecular Pharmacology: Elucidation of Receptor Interaction and Allosteric Modulation

Investigation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Binding Characteristics

Neuroactive steroids, including Renanolone (B1680508), exert their effects by interacting with specific binding sites on the GABA-A receptor complex. These sites are distinct from the binding site for the endogenous neurotransmitter GABA. wikipedia.orgsci-hub.se

Research indicates that neurosteroids bind to allosteric sites located within the transmembrane domains of GABA-A receptor subunits. These binding pockets are typically found at the interfaces between subunits, such as the alpha and beta subunits. sci-hub.se Studies utilizing photolabeling techniques with related neurosteroids, such as derivatives of 3α,5α-pregnan-20-one, have provided evidence suggesting a prominent neurosteroid binding site at the β3-α1 subunit interface. wikipedia.orgguidetopharmacology.org While specific photolabeling data for this compound is limited in the reviewed literature, its classification as a neuroactive steroid positive allosteric modulator suggests it likely interacts with similar transmembrane sites. nih.govwikipedia.orgsci-hub.se

As a positive allosteric modulator, this compound enhances the function of GABA-A receptors without directly activating the channel in the absence of GABA. Its binding to the allosteric site stabilizes the receptor in a conformation that increases the affinity of GABA for its binding site or enhances the efficiency of channel gating once GABA is bound. This leads to an increased frequency or duration of channel opening events, resulting in an augmented influx of chloride ions into the neuron. newdrugapprovals.org The resulting hyperpolarization of the postsynaptic membrane increases the threshold for firing an action potential, thereby enhancing inhibitory neurotransmission. newdrugapprovals.org

Identification of Specific Neurosteroid Binding Sites within GABA-A Receptor Subunits

Comparative Analysis of this compound's Modulatory Efficacy Across GABA-A Receptor Subtypes

GABA-A receptors exhibit significant structural and functional diversity arising from the assembly of different combinations of subunits (e.g., α1-6, β1-3, γ1-3, δ, ε, π, θ). Neurosteroids are generally understood to modulate a broad range of GABA-A receptor isoforms. wikidata.orgwikidata.org However, the degree of potentiation can vary depending on the specific subunit composition. For instance, some neurosteroids, such as Allopregnanolone (B1667786), have shown particularly pronounced effects on receptors containing the delta subunit, which are often located extrasynaptically and contribute to tonic inhibition. wikidata.orgwikidata.org While this compound is recognized as a positive allosteric modulator of GABA-A receptors, detailed comparative data specifically quantifying its modulatory efficacy across a comprehensive panel of diverse recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β1γ2, α5β3γ2, α4β3δ) is not extensively documented in the immediately available search results. Studies on related neurosteroids suggest that the precise subunit composition can influence the magnitude of the allosteric effect.

Molecular Determinants of Allosteric Agonism and Antagonism

The molecular determinants governing whether a neurosteroid acts as a positive allosteric modulator (agonist) or a negative allosteric modulator (antagonist) at the GABA-A receptor are closely linked to its chemical structure, particularly the stereochemistry and functional groups at specific positions on the steroid scaffold. For pregnane (B1235032) steroids, the presence of a 3α-hydroxyl group is a critical determinant for high-affinity binding to the neurosteroid site and for conferring positive allosteric modulatory activity. wikipedia.org Conversely, isomers with a 3β-hydroxyl group can act as antagonists. wikipedia.org this compound, with its 3α-hydroxy-5β-pregnane-11,20-dione structure, possesses the 3α-hydroxyl group characteristic of positive allosteric modulators. nih.govwikipedia.orgwikidata.orgwikidata.org Modifications at other positions on the steroid nucleus can also influence binding affinity and efficacy. For example, alterations at the C-17 position have been shown to impact binding affinity for the neurosteroid site. wikipedia.org The specific arrangement of rings and substituents dictates the precise fit and interaction within the transmembrane binding pocket, thereby influencing the allosteric modulation of the receptor.

Data Table: this compound Molecular Information

PropertyValue
CAS Number565-99-1 wikipedia.orgwikipedia.orgwikipedia.orgwikidoc.org
PubChem CID68930 nih.govwikipedia.orgwikidoc.org
Molecular FormulaC₂₁H₃₂O₃ wikipedia.orgwikipedia.orgwikipedia.orgwikidoc.orgwikipedia.org
Molecular Weight332.481 g/mol wikipedia.orgwikipedia.orgwikidoc.org
IUPAC Name3α-hydroxy-5β-pregnane-11,20-dione nih.govwikipedia.org

Preclinical Investigation of Cellular and Subcellular Modulatory Mechanisms

Evaluation of Renanolone's Influence on Cellular Bioenergetics in Isolated Models

Investigations using isolated mitochondria have assessed the impact of bioactive compounds, including This compound (B1680508) as a component of a Holothuria sabra extract, on cellular energy production and related processes.

Mitochondrial respiration, a critical process for cellular energy (ATP) production, involves a series of protein complexes embedded in the inner mitochondrial membrane nih.gov. Succinate Dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain waocp.com. Studies evaluating the effects of the Holothuria sabra extract containing this compound on isolated mitochondria from hepatocellular carcinoma (HCC) induced rats demonstrated a significant decrease in SDH activity at various concentrations (250, 500, and 1000 µg/ml) compared to control groups waocp.comresearchgate.net. This suggests that the extract, and potentially this compound as a component, can modulate mitochondrial respiration by affecting Complex II activity.

Reactive Oxygen Species (ROS) are a natural byproduct of cellular metabolism, primarily generated by the mitochondria biorxiv.orgnih.gov. However, excessive ROS formation can lead to oxidative stress and cellular damage waocp.com. The study utilizing the Holothuria sabra extract containing this compound investigated its effect on ROS formation in isolated mitochondria and HCC hepatocytes waocp.comresearchgate.net. The extract significantly promoted ROS formation in the mitochondria of the HCC group in a time- and concentration-dependent manner waocp.comresearchgate.net. This was demonstrated by an increase in fluorescence intensity units from DCF, a probe sensitive to ROS waocp.com. The n-hexane extract from the same source showed a stronger effect on ROS formation compared to the diethyl ether extract containing this compound, but the latter still induced a significant increase waocp.com. This indicates that the compounds within the diethyl ether extract, including this compound, contribute to the induction of oxidative stress via increased mitochondrial ROS production.

Modulation of Mitochondrial Respiration and Energy Production

Impact on Mitochondrial Membrane Potential (MMP) and Integrity in Cell-Based Assays

The mitochondrial membrane potential (MMP or ΔΨm) is a crucial indicator of mitochondrial health and function, essential for ATP synthesis nih.govsartorius.com. A decrease in MMP can signify mitochondrial dysfunction and is often an early event in the induction of apoptosis sartorius.com. Investigations using cell-based assays with HCC hepatocytes and isolated mitochondria treated with the Holothuria sabra extract containing this compound revealed a significant decrease in mitochondrial membrane potential (MMP) waocp.comresearchgate.net. This disruption of MMP suggests that the extract impacts mitochondrial integrity, potentially leading to impaired energy production and the initiation of downstream cellular events. The effect on MMP was observed in a time- and concentration-dependent manner waocp.comresearchgate.net.

Analysis of Cytochrome C Release and Associated Cellular Pathways

Cytochrome c is a hemeprotein located in the intermembrane space of mitochondria that plays a vital role in the electron transport chain wikipedia.org. Under normal conditions, it is anchored to the inner mitochondrial membrane wikipedia.org. However, its release into the cytosol is a critical step in initiating the intrinsic pathway of apoptosis wikipedia.orgnih.govnih.gov. The preclinical study examining the Holothuria sabra extract containing this compound demonstrated an increase in cytochrome c release in HCC hepatocytes and isolated mitochondria waocp.comresearchgate.net. This finding is significant as it directly links the effects of the extract on mitochondrial integrity and potential induction of apoptosis. The release of cytochrome c into the cytosol can activate caspases, a family of proteases that execute the apoptotic program wikipedia.orgnih.gov.

Characterization of Specific Cellular Apoptosis Phenotypes in Preclinical Models

Summary of Effects of Holothuria sabra Extract (containing 28% this compound) on HCC Cells and Mitochondria

Parameter MeasuredEffect ObservedDependence
SDH Activity (Mitochondrial Complex II)Significantly decreasedConcentration-dependent
ROS FormationSignificantly increasedTime- and concentration-dependent
Mitochondrial Membrane Potential (MMP)Significantly decreased (disruption)Time- and concentration-dependent
Cytochrome C ReleaseIncreasedTime- and concentration-dependent
Apoptosis PhenotypesInducedTime- and concentration-dependent

Note: These effects were observed using a diethyl ether extract containing 28% this compound and other compounds, not purified this compound.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in academic research for separating, identifying, and quantifying components within a mixture. uhplcs.comwikipedia.org It is widely used to determine the purity of synthesized or isolated compounds and to quantify their concentration in various matrices. americanpharmaceuticalreview.comfrontiersin.orgnih.gov For a steroid like Renanolone (B1680508), RP-HPLC methods utilizing C18 stationary phases and mobile phases consisting of water/acetonitrile or water/methanol mixtures with appropriate buffers or modifiers would typically be developed and optimized. frontiersin.org Detection is commonly achieved using UV-Vis spectrophotometry if the molecule contains a chromophore, or coupled with mass spectrometry (LC-MS) for broader detection and identification capabilities. wikipedia.orgamericanpharmaceuticalreview.com Method validation would involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability for research purposes. nih.gov However, specific parameters and results for this compound were not found.

Application of Mass Spectrometry for Structural Elucidation and Metabolite Identification in Preclinical Studies

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is indispensable for determining the molecular weight, elemental composition, and structural features of a compound. criver.comnih.govnih.gov In preclinical studies, MS is extensively used for metabolite identification, profiling the metabolic fate of a compound in biological systems. nuvisan.comsygnaturediscovery.compharmaron.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of empirical formulas of parent compounds and their metabolites. criver.comnih.gov Tandem MS (MS/MS or MSn) experiments provide fragmentation patterns that are critical for elucidating the structure of metabolites by providing diagnostic fragment ions. nih.gov While the general approaches for metabolite identification using MS are well-documented nuvisan.comsygnaturediscovery.compharmaron.comcriver.comnih.gov, specific data on this compound metabolites or its fragmentation patterns in MS were not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure, conformation, and stereochemistry of organic molecules in solution or solid state. criver.comoup.comlongdom.orgorganicchemistrydata.orglibretexts.orgnih.govnih.gov By analyzing the chemical shifts, spin-spin coupling patterns (coupling constants), and signal intensities in 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), researchers can assign signals to specific nuclei and deduce the connectivity and spatial arrangement of atoms. longdom.orgorganicchemistrydata.orglibretexts.org Coupling constants, particularly vicinal couplings (³J), provide valuable information about dihedral angles, which are crucial for determining conformation and relative stereochemistry. oup.comlibretexts.org NOESY experiments reveal through-space correlations, aiding in the assignment of relative stereochemistry and understanding molecular conformation. longdom.org Solid-state NMR can also be used for stereochemical and conformational analysis, particularly for compounds difficult to crystallize. nih.gov Although NMR is routinely applied to steroids to determine their complex structures and stereochemistry, specific NMR data (chemical shifts, coupling constants, NOE correlations) for this compound were not found in the search results.

Spectrophotometric and Fluorometric Techniques for Bioactivity Assessments

Spectrophotometric and fluorometric techniques are widely used in academic research for quantifying substances and assessing biological activity, often in high-throughput formats. infinitiaresearch.com These methods rely on the interaction of light with matter, measuring absorbance, transmittance, fluorescence, or luminescence. Spectrophotometry can be used in enzyme assays, binding studies, or cell-based assays where a change in absorbance indicates a reaction or interaction. Fluorometric techniques, which are often more sensitive, are used in similar applications, particularly when a molecule or a probe involved in the assay is fluorescent. infinitiaresearch.com Given that this compound is a neuroactive steroid potentially interacting with the GABAA receptor wikipedia.org, bioactivity assessments could involve techniques that measure receptor binding or functional modulation, potentially utilizing labeled ligands or indicators detectable by spectrophotometry or fluorometry. However, specific research findings detailing the use of these techniques to assess this compound's bioactivity were not available in the search results.

Computational and Theoretical Chemical Investigations of Renanolone

Molecular Docking and Dynamics Simulations for Receptor Interaction Modeling

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand), such as Renanolone (B1680508), and a biological target, typically a protein receptor. nih.gov, researchgate.net These methods aim to predict the preferred binding orientation (pose) of the ligand within the receptor's binding site and estimate the binding affinity. researchgate.net

For this compound, which is known to likely act on GABAA receptors, molecular docking and dynamics simulations can be employed to:

Identify potential binding sites within the GABAA receptor complex.

Predict the specific residues involved in interactions with this compound.

Estimate the strength of these interactions (binding affinity).

Analyze the stability of the this compound-receptor complex over time through molecular dynamics simulations.

Research has utilized computational docking studies to investigate the interaction of neuroactive steroids, including analogs of alphaxalone (which is structurally related to this compound), with GABAA receptors. These studies often employ cryo-EM structures of the receptor to provide a structural basis for docking simulations. nih.gov Findings from such studies on related steroids suggest that the presence and orientation of functional groups, such as hydroxyl and ketone groups at specific positions on the steroid structure, are important determinants of binding affinity to GABAA receptor sites. nih.gov, researchgate.net For instance, the affinity for the 5β analog of alphaxalone (this compound) was found to be weaker compared to other related steroids in photoaffinity labeling studies, which can be complemented by computational docking to understand the molecular basis for this difference. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops predictive models correlating the structural and physicochemical properties of a set of compounds with their biological activity. researchgate.net, nih.gov These models can then be used to predict the activity of new, untested compounds or analogs. researchgate.net, nih.gov

For this compound and its potential analogs, QSAR modeling could be applied to:

Identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity at the GABAA receptor or other potential targets.

Build predictive models based on a dataset of structurally related neuroactive steroids with known activity.

Estimate the predicted activity of hypothetical this compound analogs before their synthesis and testing.

While specific QSAR models focused solely on this compound were not found in the search results, QSAR modeling is a widely used approach in the study of neuroactive steroids and their interactions with GABAA receptors to understand structural determinants of activity. nucleos.com, teknokrat.ac.id Studies on related compound classes demonstrate the utility of QSAR in predicting various biological endpoints based on chemical structure. nih.gov, nih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Properties through In Silico Approaches

In silico methods are increasingly used to predict the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic properties of drug candidates. researchgate.net, researchgate.net, nih.gov, nih.gov, nih.gov These predictions help assess how a compound is processed by the body and its effect on the body.

For this compound, in silico ADME/PK prediction could involve estimating properties such as:

Gastrointestinal absorption. researchgate.net, nih.gov

Blood-brain barrier penetration. researchgate.net, nih.gov

Metabolic pathways and potential interactions with drug-metabolizing enzymes. nih.gov

Plasma protein binding.

Excretion routes.

In silico pharmacodynamic (PD) predictions, while often more complex and target-specific, can aim to model the compound's interaction with its biological target and the resulting downstream effects. nih.gov

Studies on other compounds, including steroidal derivatives, have demonstrated the application of in silico tools like SwissADME and OSIRIS explorer for predicting pharmacokinetic profiles and potential toxicity. rjptonline.org, nih.gov These tools utilize computational algorithms based on the compound's structure to estimate various ADME parameters. rjptonline.org While direct in silico PK/PD predictions specifically for this compound were not detailed in the search results, the general applicability of these methods to steroids and neuroactive compounds suggests their potential use for this compound. rjptonline.org, eijppr.com, nih.gov

Conformation Analysis and Energy Landscape Mapping of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The energy landscape of a molecule describes the potential energy of all possible conformations, highlighting stable conformers (energy minima) and the energy barriers between them. evanseitz.com, nih.gov, biorxiv.org

For this compound, conformational analysis and energy landscape mapping can provide insights into:

The most stable 3D structures of the molecule.

The flexibility of the molecule and the ease of transition between different conformations.

How its conformation might change upon binding to a receptor.

Computational methods, such as molecular mechanics, quantum mechanics, and molecular dynamics simulations, are used to explore the conformational space and map the energy landscape. evanseitz.com, nih.gov, biorxiv.org Understanding the preferred conformations of this compound is crucial for accurate molecular docking studies and for understanding how its shape influences its interaction with the GABAA receptor or other biological targets. google.com, googleapis.com While specific energy landscape mapping studies solely focused on this compound were not found, the principles and methods are well-established in computational chemistry for understanding the flexibility and preferred shapes of molecules. rvtr.com, evanseitz.com, soton.ac.uk, nih.gov, biorxiv.org

Q & A

Q. How can researchers enhance transparency in negative results from this compound trials?

  • Answer : Publish negative datasets in preprint servers with full methodological disclosure (e.g., protocols.io ). Use CONSORT extension for preclinical trials to itemize potential confounders (e.g., circadian timing of dosing) . Integrate Bayesian analysis to quantify evidence for null hypotheses .

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